4-Methylcyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

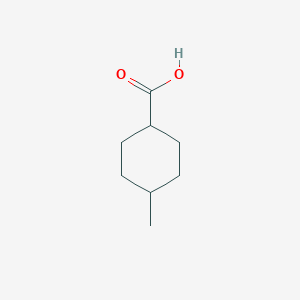

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDXSEZXAPHVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195822, DTXSID20274140, DTXSID20274145 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-54-8, 934-67-8, 13064-83-0 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13064-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70F0I2AMTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DSK28350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanecarboxylic Acid from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexanecarboxylic acid from p-toluic acid, focusing on the catalytic hydrogenation of the aromatic ring. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines a detailed experimental protocol, presents comparative data for different catalytic systems, and illustrates the reaction pathway and experimental workflow.

Introduction

The conversion of p-toluic acid to this compound is achieved through the catalytic hydrogenation of the benzene (B151609) ring. This reaction typically requires a heterogeneous catalyst and a hydrogen source, often under elevated temperature and pressure. The product is a saturated cycloaliphatic carboxylic acid, which exists as a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Subsequent purification or isomerization steps may be necessary depending on the desired stereochemistry of the final product.

Catalytic Hydrogenation: A Comparative Overview

The choice of catalyst is critical for the efficient and selective hydrogenation of p-toluic acid. While various transition metals can catalyze this reaction, rhodium, ruthenium, and palladium are among the most commonly employed. The following table summarizes the performance of different catalysts for the hydrogenation of benzoic acid, a closely related substrate, and includes data for p-toluic acid where available. The activity order for the hydrogenation of benzoic acid in supercritical CO2 has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[1]

| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Cyclohexane Carboxylic Acid (%) | Source |

| 5% Rh/C | Benzoic Acid | Supercritical CO₂ | 80 | 10 | ~100 | 100 | [1] |

| 5% Rh/C | p-Toluic Acid | Supercritical CO₂ | 50 | 4 | 20.8 | Not Reported | [1] |

| 5% Ru/C | Benzoic Acid | 1,4-Dioxane/Water (1:1) | 220 | 6.89 | 100 | 86 | [2][3] |

| 5% Pd/C | Benzoic Acid | Not Specified | Not Specified | Not Specified | Not Specified | 100 | [3] |

Experimental Protocol: Catalytic Hydrogenation of p-Toluic Acid

This protocol is a general procedure for the synthesis of this compound via catalytic hydrogenation.

3.1. Materials

-

p-Toluic acid (C₈H₈O₂)

-

Catalyst (e.g., 5% Rh/C, 5% Ru/C, or 5% Pd/C)

-

Deionized water

-

Hydrogen (H₂) gas

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

3.2. Equipment

-

High-pressure stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas inlet and pressure gauge

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Gas chromatograph (GC) and/or gas chromatograph-mass spectrometer (GC-MS) for analysis

3.3. Procedure

-

Reactor Setup: In a typical experiment, charge the PTFE liner of the 25 mL stainless steel autoclave with p-toluic acid (e.g., 0.5 mmol, 61 mg) and the chosen catalyst (e.g., 20 mg).

-

Solvent Addition: Add deionized water (5 mL) to the autoclave liner to disperse the reactants.

-

Sealing and Purging: Seal the autoclave and purge the vessel with hydrogen gas to replace the air.

-

Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.5 MPa).

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) with vigorous magnetic stirring (e.g., 1000 rpm). Maintain these conditions for the desired reaction time.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Product Extraction: Open the autoclave and transfer the reaction mixture to a suitable vessel. Extract the aqueous mixture with ethyl acetate.

-

Catalyst Removal: Separate the organic layer. The solid catalyst can be removed by centrifugation or filtration. The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Analysis: Analyze the crude product by GC or GC-MS to determine the conversion, yield, and isomer distribution. The product will be a mixture of cis and trans isomers. A reported initial isomer distribution for this reaction is approximately 32.2% trans and 67.8% cis.

3.4. Purification

If a higher purity or a specific isomer is required, the crude product can be purified by:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent or solvent mixture, such as water/methanol.

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The this compound will transfer to the aqueous layer as its sodium salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any neutral impurities, cooled, and re-acidified with a strong acid (e.g., 2M HCl) to precipitate the purified product.

Mandatory Visualizations

4.1. Chemical Reaction Pathway

Caption: Reaction scheme for the catalytic hydrogenation of p-toluic acid.

4.2. Experimental Workflow

Caption: Flow diagram of the experimental procedure.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details their synthesis, separation, stereochemistry, and spectroscopic characterization. Furthermore, it explores the biological activities of the trans isomer, offering insights for drug development professionals.

Introduction

This compound (C₈H₁₄O₂) is a disubstituted cyclohexane (B81311) derivative existing as two geometric isomers: cis-4-Methylcyclohexanecarboxylic acid and trans-4-Methylcyclohexanecarboxylic acid.[1] The spatial orientation of the methyl and carboxylic acid groups on the cyclohexane ring dictates their distinct physical and chemical properties, influencing their application in various fields. The trans isomer, in particular, has garnered interest for its potential therapeutic applications.[2]

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the relative positions of the methyl and carboxylic acid groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[1] The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain.

Due to the presence of a plane of symmetry passing through the C1 and C4 carbons, both cis and trans isomers of this compound are achiral and therefore not optically active.

Synthesis of Cis and Trans Isomers

The most common route for the synthesis of this compound is the catalytic hydrogenation of p-toluic acid. This reaction typically produces a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Protocol: Hydrogenation of p-Toluic Acid

Objective: To synthesize a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.

Materials:

-

p-Toluic acid

-

Catalyst (e.g., Ruthenium on Carbon (Ru/C), Rhodium on Alumina (Rh/Al₂O₃))

-

Deionized water

-

Hydrogen gas (H₂)

-

Ethyl acetate (B1210297)

-

Ethanol

Equipment:

-

25 mL stainless steel autoclave with a PTFE liner

-

Magnetic stirrer with heating capabilities

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Gas chromatography-mass spectrometer (GC-MS)

-

A 25 mL stainless steel autoclave is charged with 20 mg of catalyst and 61 mg (0.5 mmol) of p-toluic acid dispersed in 5 mL of deionized water.

-

The autoclave is sealed, and the air is replaced with hydrogen gas. The autoclave is then pressurized to 2.5 MPa with hydrogen.

-

The reaction mixture is heated to 110 °C with vigorous magnetic stirring (1000 rpm) and maintained at this temperature until the reaction is complete. Reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.

-

The organic layer is separated, and the solid catalyst is removed by centrifugation or filtration.

-

The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.

-

The ethyl acetate solution containing the product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.

-

The composition of the isomer mixture can be analyzed by GC and the products confirmed by GC-MS.[2][3]

Caption: General workflow for the separation of isomers using preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the cis and trans isomers of this compound.

Physical Properties

| Property | cis-4-Methylcyclohexanecarboxylic Acid | trans-4-Methylcyclohexanecarboxylic Acid | Reference(s) |

| CAS Number | 934-67-8 | 13064-83-0 | [1] |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [1] |

| Melting Point | Not available (liquid at room temp.) | 109-111 °C | [3][4] |

| Boiling Point | 134-136 °C at 15 mmHg (mixture) | Not available | [3] |

| Density | 1.005 g/mL at 25 °C (mixture) | Not available | [3] |

| Refractive Index | n20/D 1.4598 (mixture) | Not available | [3] |

Spectroscopic Data

Note: Specific, assigned spectral data for the pure isomers is not readily available in the public domain. The data presented here for the mixture is sourced from PubChem and other chemical databases. [1][5] ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Mixture)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~2.2 | Multiplet | 1H | -CH(COOH) |

| ~0.9 - 2.1 | Multiplets | 12H | Cyclohexane ring protons and -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Mixture)

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~43 | -CH(COOH) |

| ~20 - 35 | Cyclohexane ring carbons and -CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Mixture)

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2920, 2850 | C-H stretch (alkane) |

| 1700-1725 | C=O stretch (carboxylic acid) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). [6][7]

Biological Activity and Drug Development Applications

The trans isomer of this compound has been reported to exhibit immunosuppressive and anti-diabetic properties. Its anti-diabetic activity is attributed to the inhibition of intestinal enzymes, specifically maltase and sucrase.

Mechanism of Action: Inhibition of Intestinal Enzymes

trans-4-Methylcyclohexanecarboxylic acid acts as an inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase and sucrase, are responsible for the final steps of carbohydrate digestion, breaking down disaccharides and oligosaccharides into monosaccharides (like glucose) that can be absorbed into the bloodstream.

By inhibiting these enzymes, trans-4-Methylcyclohexanecarboxylic acid slows down the digestion and absorption of carbohydrates, leading to a reduced postprandial glucose spike. This mechanism is similar to that of some established anti-diabetic drugs.

Signaling Pathway of Enzyme Inhibition:

The inhibition of intestinal maltase and sucrase by trans-4-Methylcyclohexanecarboxylic acid is a direct interaction with the active site of these enzymes. This is not a cell-signaling pathway in the traditional sense but rather a competitive or non-competitive inhibition of enzymatic activity.

Caption: Mechanism of anti-diabetic activity via inhibition of intestinal enzymes.

The immunosuppressive activity of trans-4-Methylcyclohexanecarboxylic acid is less well-characterized, and the specific signaling pathways involved require further investigation.

Conclusion

The cis and trans isomers of this compound are valuable chemical entities with distinct properties. While their synthesis from p-toluic acid is straightforward, the separation of the isomers requires careful optimization of techniques like fractional crystallization or preparative HPLC. The trans isomer shows promising biological activity as an inhibitor of intestinal α-glucosidases, suggesting its potential as a lead compound for the development of new anti-diabetic agents. Further research is warranted to fully elucidate the immunosuppressive mechanisms of the trans isomer and to explore the potential applications of the cis isomer. This guide provides a foundational resource for researchers and drug development professionals working with these important molecules.

References

- 1. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]

- 3. trans-4-メチル-1-シクロヘキサンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rcprocess.se [rcprocess.se]

- 5. This compound(4331-54-8) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted spectral data to facilitate structural elucidation and characterization.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis- and trans-4-Methylcyclohexanecarboxylic acid. The data was predicted using advanced algorithms to provide reliable chemical shifts (δ), multiplicities, and coupling constants (J).

trans-4-Methylcyclohexanecarboxylic Acid

Table 1: ¹H NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | 2.25 | tt | 1H | 12.0, 3.5 |

| 2, 6 (axial) | 2.05 | qd | 2H | 12.5, 3.5 |

| 2, 6 (equatorial) | 1.25 | dddd | 2H | 12.5, 3.5, 3.0, 2.0 |

| 3, 5 (axial) | 1.00 | qd | 2H | 12.5, 3.5 |

| 3, 5 (equatorial) | 1.95 | dddd | 2H | 12.5, 3.5, 3.0, 2.0 |

| 4 | 1.45 | m | 1H | |

| 7 | 0.90 | d | 3H | 6.5 |

| 8 | 12.05 | s | 1H |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 43.5 |

| 2, 6 | 29.5 |

| 3, 5 | 31.0 |

| 4 | 32.5 |

| 7 | 22.5 |

| 8 | 183.0 |

cis-4-Methylcyclohexanecarboxylic Acid

Table 3: ¹H NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | 2.45 | tt | 1H | 11.5, 4.0 |

| 2, 6 (axial) | 1.60 | qd | 2H | 13.0, 4.0 |

| 2, 6 (equatorial) | 1.80 | dddd | 2H | 13.0, 4.0, 3.0, 2.0 |

| 3, 5 (axial) | 1.20 | qd | 2H | 13.0, 4.0 |

| 3, 5 (equatorial) | 1.70 | dddd | 2H | 13.0, 4.0, 3.0, 2.0 |

| 4 | 1.65 | m | 1H | |

| 7 | 0.92 | d | 3H | 6.5 |

| 8 | 12.10 | s | 1H |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 41.0 |

| 2, 6 | 28.0 |

| 3, 5 | 30.0 |

| 4 | 31.5 |

| 7 | 22.0 |

| 8 | 183.5 |

Disclaimer: The NMR data presented in Tables 1-4 is predicted using advanced computational algorithms and is intended for illustrative and comparative purposes. Actual experimental values may vary.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the cis and trans isomers of this compound with atom numbering for NMR signal correlation and a generalized workflow for NMR analysis.

Caption: Structures of trans and cis isomers with atom numbering.

Caption: A typical workflow for NMR analysis.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for nonpolar to moderately polar compounds. For enhanced solubility or to observe the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.

-

Concentration: Accurately weigh 5-10 mg of the purified this compound isomer and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid shimming issues.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans (NS): 16 to 64 scans are generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is appropriate.

-

Spectral Width (SW): A spectral width of -2 to 14 ppm is suitable for most organic molecules.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.

-

Spectral Width (SW): A spectral width of 0 to 200 ppm is typically used.

Data Processing

The raw free induction decay (FID) data is processed using appropriate software. The standard processing steps include:

-

Fourier Transformation: Converts the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing: Corrects the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects any distortions in the baseline of the spectrum.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

An In-depth Technical Guide to the Safety and Handling of 4-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-methylcyclohexanecarboxylic acid (CAS No. 4331-54-8), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data, this document emphasizes a cautious approach to handling, based on its known hazards as an irritant and general principles of laboratory safety. This guide covers the physical and chemical properties, hazard identification, safe handling protocols, emergency procedures, and disposal of this compound, including its common isomers.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid that exists as a mixture of cis and trans isomers. The properties can vary slightly depending on the isomeric ratio.[1] The trans isomer is typically a white crystalline solid, while the cis/trans mixture may be a colorless to white solid or liquid.[1]

Table 1: Physical and Chemical Properties of this compound and its Isomers

| Property | cis/trans Mixture (CAS: 4331-54-8) | trans-Isomer (CAS: 13064-83-0) | cis-Isomer (CAS: 934-67-8) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol [1] | 142.20 g/mol [2] |

| Appearance | Colorless to white liquid or solid[1] | White crystalline powder[1] | Data not readily available |

| Melting Point | 108-111 °C[3] | 109-111 °C[1] | Data not readily available |

| Boiling Point | 134-136 °C at 15 mmHg[3] | 245 °C at 760 mmHg | Data not readily available |

| Density | 1.005 g/mL at 25 °C[3] | 1.025 g/cm³ | Data not readily available |

| Flash Point | >113 °C (>235.4 °F) - closed cup[4] | Not applicable | Data not readily available |

| pKa | 4.92 (Predicted)[3] | 4.89 at 25°C | Data not readily available |

| Solubility | Soluble in chloroform, DMSO, and methanol (B129727).[3] | Soluble in methanol. | Data not readily available |

Hazard Identification and GHS Classification

This compound is classified as an irritant. While comprehensive toxicological data is not available, the existing information necessitates careful handling to avoid adverse health effects.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4] |

Note on Toxicity: Extensive searches of safety data sheets and chemical databases reveal a consistent lack of quantitative toxicological data (e.g., LD50 values) for this compound.[6] Therefore, it should be handled as a compound of unknown potency, and exposure should be minimized.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a laboratory fume hood or other local exhaust ventilation to minimize inhalation of dust or vapors.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for safe handling. The following diagram outlines the recommended PPE selection process.

References

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. cis-4-methylcyclohexanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 4331-54-8 [chemicalbook.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

A Comprehensive Technical Guide to the Applications of 4-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid, a substituted cyclic carboxylic acid, serves as a versatile building block in various fields of chemical synthesis. Its unique structural features, including the presence of a cyclohexane (B81311) ring and a carboxylic acid functional group, allow for its application in the development of pharmaceuticals, advanced polymers, and liquid crystal materials. This technical guide provides an in-depth review of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Physicochemical Properties

This compound (C₈H₁₄O₂) is a compound with a molecular weight of 142.20 g/mol .[1] It exists as cis and trans isomers, which arise from the relative orientation of the methyl and carboxyl groups on the cyclohexane ring.[1] The physical and chemical properties can vary depending on the isomeric composition of the sample.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | 134-136 °C at 15 mmHg | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4598 | |

| Melting Point (trans-isomer) | 109-111 °C | [2] |

| Melting Point (mixture) | 110 °C | [3] |

| Flash Point | >113 °C (closed cup) | |

| pKa | 4.92 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid.

Experimental Protocol: Hydrogenation of p-Toluic Acid[3][4]

Materials:

-

p-Toluic acid

-

5% Ruthenium on activated carbon (catalyst)

-

Deionized water

-

Hydrogen gas

-

Ethyl acetate

-

Ethanol

Equipment:

-

25 mL stainless steel autoclave with a PTFE liner

-

Magnetic stirrer

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Gas chromatography-mass spectrometer (GC-MS)

Procedure:

-

Disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water in the autoclave.

-

Seal the autoclave and replace the air inside with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 2.5 MPa.

-

Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm.

-

Maintain these conditions until the reaction is complete (monitoring can be done by taking samples and analyzing via GC).

-

Cool the autoclave to room temperature.

-

Extract the reaction mixture with ethyl acetate.

-

Separate the solid catalyst by centrifugation.

-

Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water.

-

Analyze the filtrate by GC and confirm the product structure by GC-MS.

Caption: Synthesis route of Tranexamic Acid.

A detailed experimental protocol for the final hydrogenation and isomerization step is described in a patent. [4]

Experimental Protocol: Simultaneous Reduction and Isomerization to Tranexamic Acid

[4] Materials:

-

p-Aminomethylbenzoic acid

-

5% Ruthenium on activated carbon

-

14N Hydrochloric acid or 20% aqueous Sodium Hydroxide solution

-

Hydrogen gas

Equipment:

-

High-pressure autoclave

Procedure:

-

Charge the autoclave with p-aminomethylbenzoic acid, the ruthenium catalyst, and the acidic or basic solvent.

-

Pressurize the autoclave with hydrogen to 20-200 Kg/cm².

-

Heat the mixture to a temperature between 70°C and 200°C.

-

Maintain the reaction for 0.5 to 20 hours to achieve simultaneous reduction of the aromatic ring and isomerization to the trans product.

-

After the reaction, cool the autoclave and process the mixture to isolate the Tranexamic acid.

Table 2: Reaction Conditions for Tranexamic Acid Synthesis [4]

| Solvent | Temperature (°C) | Pressure (Kg/cm²) | Reaction Time (hours) | Yield of trans-isomer (%) |

|---|---|---|---|---|

| 14N HCl | 150 | 150 | 2 | >90 |

| 20% NaOH | 180 | 150 | 4 | >85 |

Applications in Polymer Chemistry

This compound and its derivatives are valuable monomers for the synthesis of polyamides, imparting unique properties to the resulting polymers due to the alicyclic structure.

Polyamide Synthesis

Polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diamine. [5]While specific protocols for the direct use of this compound in high-performance polyamides are proprietary, a general procedure for polyamide synthesis is outlined below. The dicarboxylic acid would first need to be converted to a diacid chloride.

Diagram 3: General Polyamide Synthesis Workflow

Caption: Workflow for polyamide synthesis.

Applications in Liquid Crystal Synthesis

The rigid core of the cyclohexane ring in this compound makes it a suitable component for the synthesis of liquid crystals. The synthesis often involves esterification of the carboxylic acid with a mesogenic phenol (B47542) derivative.

Experimental Protocol: Synthesis of a Liquid Crystal Ester

[6] Materials:

-

trans-4-n-Alkyl-cyclohexane carboxylic acid (a derivative of this compound)

-

4-Cyanophenol

-

Water-soluble carbodiimide (B86325) (coupling agent)

-

Cyclopentylmethyl ether (CPME, solvent)

Equipment:

-

Microwave reactor

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the trans-4-n-alkyl-cyclohexane carboxylic acid and 4-cyanophenol in CPME.

-

Add the water-soluble carbodiimide to the mixture.

-

Heat the reaction mixture using microwave irradiation.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, perform a suitable workup to isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table 3: Phase Transition Temperatures of trans-4-n-Alkyl-cyclohexane Carboxylic Acid 4-Cyanophenol Esters [6]

| Alkyl Chain Length | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|

| C3 | 75 | 145 |

| C5 | 68 | 162 |

| C7 | 72 | 158 |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and materials science industries. Its synthesis from readily available starting materials and its utility as a building block for high-value products make it a compound of ongoing interest for researchers and chemical manufacturers. The detailed protocols and data presented in this guide are intended to facilitate further innovation and application of this important molecule.

References

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]

- 3. This compound | 4331-54-8 [chemicalbook.com]

- 4. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

IUPAC name and CAS number for 4-Methylcyclohexanecarboxylic acid

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid

Chemical Identity and Structure

This compound is a cyclic carboxylic acid characterized by a cyclohexane (B81311) ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol .[1][2] The standard IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[1][2] It is a compound of significant interest as an organic building block in the synthesis of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[3][4]

A critical structural feature of this compound is the existence of geometric isomers (cis and trans) based on the orientation of the two substituent groups on the cyclohexane ring.[1]

-

Trans isomer: The methyl and carboxylic acid groups are on opposite sides of the ring's plane.

-

Cis isomer: The methyl and carboxylic acid groups are on the same side of the ring's plane.

-

Mixture: Commercial products are often available as a mixture of both cis and trans isomers.[1]

The specific isomerism influences the compound's physical properties and applications. The CAS Registry Number, a unique identifier, varies depending on the isomeric form:

Quantitative Data Summary

The physical and chemical properties of this compound can vary between its isomers and whether it is in a mixed state. The following table summarizes key quantitative data for the compound.

| Property | Value (Mixture of Isomers) | Value (trans-isomer) |

| Molecular Formula | C₈H₁₄O₂[5][6] | C₈H₁₄O₂[7] |

| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol [7] |

| CAS Number | 4331-54-8[5][6] | 13064-83-0[7] |

| Appearance | Colorless liquid or oil[5] | White crystalline solid/powder[1][7] |

| Melting Point | 110 °C[5] | 109-111 °C[7][8] |

| Boiling Point | 134-136 °C at 15 mmHg[5] | Not specified |

| Density | 1.005 g/mL at 25 °C[5] | Not specified |

| Refractive Index | n20/D 1.4598[5] | Not specified |

| pKa | 4.92 ± 0.10 (Predicted)[5] | Not specified |

| Solubility | Chloroform, DMSO, Methanol[5] | Not specified |

Isomerism and Structure

The stereochemistry of this compound is fundamental to its chemical identity. The relationship between the different isomeric forms is a key consideration for synthesis and application development.

Experimental Protocols

A common and effective method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Protocol: Synthesis via Hydrogenation of p-Toluic Acid [5][8]

Materials:

-

p-Toluic acid (Substrate)

-

Palladium-based catalyst (e.g., Pd/C) or other suitable hydrogenation catalyst (20 mg)

-

Deionized water (Solvent, 5 mL)

-

Hydrogen (H₂) gas

-

Ethyl acetate (B1210297) (Extraction solvent)

-

Ethanol (for catalyst washing)

Equipment:

-

25 mL stainless steel autoclave with a PTFE liner

-

Magnetic stirrer and heating plate

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

-

Gas chromatograph-mass spectrometer (GC-MS) for structural confirmation

-

Centrifuge

Procedure:

-

Reaction Setup: Disperse 61 mg (0.5 mmol) of p-toluic acid and 20 mg of the catalyst in 5 mL of deionized water within the PTFE liner of the autoclave.

-

Sealing and Purging: Seal the autoclave. Purge the air inside by flushing it with hydrogen gas.

-

Pressurization: Pressurize the autoclave with hydrogen to 2.5 MPa.

-

Reaction Conditions: Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm. Maintain these conditions until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or by running trials of varying duration.

-

Cooling and Extraction: Once the reaction is complete, cool the autoclave to room temperature. Transfer the reaction mixture and extract the product with ethyl acetate.

-

Catalyst Separation: Separate the solid catalyst from the liquid mixture by centrifugation.

-

Catalyst Washing: Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water to remove any adsorbed product or impurities.

-

Product Analysis: Analyze the filtrate (the ethyl acetate layer containing the product) using gas chromatography (GC) to determine purity and yield. Confirm the chemical structure of the product using GC-MS.

Visualization of Workflows and Applications

A. Experimental Workflow: Synthesis and Analysis

The following diagram outlines the key steps in the synthesis and subsequent analysis of this compound as described in the protocol.

B. Role in Chemical Synthesis

This compound is a versatile building block. Its carboxylic acid functional group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), making it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and materials science.[3][5]

References

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 4331-54-8 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 反式-4-甲基环己羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylcyclohexanecarboxylic acid, a cyclic carboxylic acid with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1] This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a derivative of cyclohexane (B81311) containing both a methyl and a carboxylic acid functional group. Its chemical formula is C₈H₁₄O₂.[1][2] The compound's structure consists of a cyclohexane ring with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] This substitution pattern leads to the existence of cis and trans geometric isomers, which differ in the spatial orientation of the methyl and carboxyl groups relative to the plane of the cyclohexane ring.[1]

The IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[2] It is commonly available as a mixture of cis and trans isomers.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-methylcyclohexane-1-carboxylic acid[2] |

| Molecular Formula | C₈H₁₄O₂[1][2] |

| Molecular Weight | 142.20 g/mol [1][2] |

| CAS Number (Mixture) | 4331-54-8[1][2] |

| CAS Number (cis-isomer) | 934-67-8[1] |

| CAS Number (trans-isomer) | 13064-83-0[1] |

| SMILES | CC1CCC(CC1)C(=O)O[1] |

| InChI Key (Mixture) | QTDXSEZXAPHVBI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on the isomeric composition. The trans isomer is typically a solid at room temperature, while the mixture of isomers can be a liquid.[1][3]

Table 2: Physicochemical Data

| Property | Value (cis- and trans- mixture) | Value (trans-isomer) |

| Physical Form | Liquid[4] | Solid[3] |

| Melting Point | Not Applicable | 109-111 °C[3][5] |

| Boiling Point | 134-136 °C at 15 mmHg[4] | Not Available |

| Density | 1.005 g/mL at 25 °C[4] | Not Available |

| Refractive Index (n20/D) | 1.4598[4] | Not Available |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common method for the synthesis of the trans isomer is the catalytic hydrogenation of p-toluic acid.

Materials and Equipment:

-

p-Toluic acid

-

Deionized water

-

Hydrogen gas

-

Palladium-based catalyst (e.g., Pd/C)

-

25 mL stainless steel autoclave with a PTFE liner

-

Magnetic stirrer with heating capabilities

-

Ethyl acetate (B1210297)

-

Centrifuge

-

Gas chromatograph (GC)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a typical experiment, disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water within the PTFE liner of the autoclave.

-

Hydrogenation: Seal the autoclave and replace the air inside with hydrogen gas. Pressurize the autoclave to 2.5 MPa with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 110 °C while stirring at 1000 rpm. Maintain these conditions until the reaction is complete.

-

Workup: After the reaction, cool the autoclave to room temperature. Extract the reaction mixture with ethyl acetate.

-

Catalyst Removal: Separate the solid catalyst from the liquid phase by centrifugation.

-

Product Analysis: Wash the recovered catalyst with ethyl acetate, ethanol, and deionized water. Analyze the filtrate by gas chromatography (GC) to determine the yield and purity of the product. Confirm the structure of the product using gas chromatography-mass spectrometry (GC-MS).[5]

GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its isomers.

Sample Preparation:

-

Dissolution: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, further dilute to a suitable concentration range (e.g., 1-10 µg/mL).

-

Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 30 m HP-5 or equivalent) and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Use a split/splitless injector.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers and any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode for structural confirmation.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis protocols.

References

- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Methylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methylcyclohexanecarboxylic Acid

This compound is a derivative of cyclohexane (B81311) containing both a nonpolar methyl group and a polar carboxylic acid functional group.[1][2] This amphiphilic nature dictates its solubility behavior. The compound exists as cis and trans isomers, which may have slightly different physical properties, including solubility.[1]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| Appearance | White crystalline solid (trans-isomer) or colorless to white crystals/powder/liquid (mixture) | [1] |

| Melting Point | 109-111 °C (trans-isomer) | [1] |

| Boiling Point | 134-136 °C at 15 mmHg | [2][3] |

| pKa | ~4.92 (Predicted) | [3] |

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound exhibits the following general solubility characteristics:

-

Soluble in: Methanol, Chloroform, Dimethyl Sulfoxide (DMSO).

-

Expected Solubility: Due to the presence of the carboxylic acid group capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). The nonpolar cyclohexane ring and methyl group suggest solubility in some less polar solvents like ethers (e.g., diethyl ether) and halogenated hydrocarbons (e.g., dichloromethane).

-

Expected Insolubility: It is expected to have low solubility in nonpolar hydrocarbon solvents such as hexanes and toluene.

-

Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be limited but will significantly increase in alkaline solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the highly soluble carboxylate salt.

Quantitative Solubility Data

Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to create a calibration curve.

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

As this compound is a relatively simple organic molecule, it is not typically associated with complex biological signaling pathways. Its primary relevance in a biological context would be related to its physicochemical properties, such as its ability to partition across biological membranes, which is influenced by its solubility and pKa. In drug development, it might be used as a building block or a fragment in the design of more complex active pharmaceutical ingredients.

The logical relationship governing its aqueous solubility as a function of pH is a critical consideration.

Caption: Relationship between pH and aqueous solubility.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to the Melting and Boiling Points of 4-Methylcyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. This information is critical for the purification, handling, and application of these compounds in research and development, particularly in the pharmaceutical and chemical industries.

Data Summary

The physical properties of the cis and trans isomers of this compound differ due to their distinct stereochemistry. The trans isomer, being more symmetrical, generally exhibits a higher melting point. While extensive data is available for the trans isomer and a mixture of both, specific experimental values for the pure cis isomer are less commonly reported.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| trans-4-Methylcyclohexanecarboxylic acid | 108 - 114 | 245 - 247.5 | 760 |

| cis-4-Methylcyclohexanecarboxylic acid | Data not readily available | Data not readily available | |

| cis- and trans- mixture | 108 - 111 | 134 - 136 | 15 |

Isomer-Property Relationship

The relationship between the cis and trans isomers and their physical states at standard conditions can be visualized as follows:

Caption: Relationship between cis/trans isomers and their melting/boiling points.

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization of the this compound isomers. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline solid (trans-4-Methylcyclohexanecarboxylic acid) is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.

-

Observation: The temperature at which the solid first begins to melt (the appearance of the first liquid droplet) and the temperature at which the solid is completely molten are recorded as the melting point range.

-

Accurate Determination: The procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the preliminary melting point to obtain a more accurate measurement.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or reaction vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample (e.g., a molten sample of the carboxylic acid or a solution) is placed in the test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Setup: The test tube is clamped in the heating block or oil bath. The thermometer is positioned so that the bulb is just above the surface of the liquid.

-

Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected.

Experimental Workflow

The general workflow for the determination of the physical properties of this compound isomers is outlined below.

Caption: General workflow for determining melting and boiling points.

Methodological & Application

Application Notes: The Role of 4-Methylcyclohexanecarboxylic Acid and its Analogs in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-methylcyclohexanecarboxylic acid and its structurally similar analogs as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly available, detailed protocols for the use of this compound in the synthesis of a specific commercial drug are limited, its role as a crucial building block is well-established in patent literature and chemical synthesis research.[1][2]

This document will focus on a representative example: the synthesis of the antidiabetic drug Nateglinide (B44641), which utilizes the structurally analogous trans-4-isopropylcyclohexanecarboxylic acid. The synthetic principles and procedures detailed are broadly applicable to this compound, illustrating its potential in drug discovery and development.

Introduction to 4-Alkylcyclohexanecarboxylic Acids in Medicinal Chemistry

Cyclohexanecarboxylic acid moieties are important structural motifs in medicinal chemistry. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The alkyl substituent at the 4-position, such as a methyl or isopropyl group, can modulate lipophilicity, binding affinity to the target protein, and metabolic stability. The carboxylic acid group serves as a handle for further chemical modifications, often for amide bond formation with an amino acid or another amine-containing fragment of the final API.

Application Example: Synthesis of Nateglinide

Nateglinide is an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] It belongs to the meglitinide (B1211023) class of blood glucose-lowering drugs. The key structural feature of Nateglinide is the amide linkage between trans-4-isopropylcyclohexanecarboxylic acid and the D-phenylalanine moiety.[3]

Synthesis Overview

The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid generally involves two main stages:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate the subsequent amidation reaction.

-

Amide Bond Formation: The activated carboxylic acid derivative is then coupled with D-phenylalanine to form the final Nateglinide product.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of Nateglinide.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid

This protocol describes the synthesis of the key intermediate, trans-4-isopropylcyclohexanecarboxylic acid, from cumic acid (4-isopropylbenzoic acid) via catalytic hydrogenation. A similar procedure can be adapted for the synthesis of this compound from p-toluic acid.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Cumic Acid | 164.20 | 10.0 g (0.061 mol) | Starting material |

| Acetic Acid | 60.05 | 100 mL | Solvent |

| Adams' Catalyst (PtO₂) | 227.08 | 0.5 g | Catalyst |

| Hydrogen (H₂) | 2.02 | 5 kg/cm ² pressure | Reducing agent |

| Sodium Hydroxide (B78521) | 40.00 | As needed | For epimerization and workup |

Procedure:

-

Hydrogenation:

-

In a high-pressure autoclave, dissolve cumic acid (10.0 g) in acetic acid (100 mL).

-

Add Adams' catalyst (0.5 g) to the solution.

-

Seal the autoclave and purge with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen to 5 kg/cm ².

-

Heat the reaction mixture to 50-60°C and stir vigorously for 6-8 hours, or until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the catalyst through a pad of Celite.

-

Remove the acetic acid under reduced pressure to obtain a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.

-

-

Epimerization to the trans-Isomer:

-

The crude mixture of isomers is heated with a base (e.g., sodium hydroxide in a suitable solvent) to favor the formation of the thermodynamically more stable trans-isomer. The specific conditions for epimerization can vary and are often proprietary.

-

Expected Yield: The yield of the mixed isomers after hydrogenation is typically high (>90%). The final yield of the purified trans-isomer depends on the efficiency of the epimerization and purification steps.

Protocol 2: Synthesis of Nateglinide from trans-4-Isopropylcyclohexanecarboxylic Acid

This protocol details the final coupling step to produce Nateglinide.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| trans-4-Isopropylcyclohexanecarboxylic Acid | 170.25 | 5.0 g (0.029 mol) | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | 4.2 g (2.5 mL, 0.035 mol) | Activating agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount | Catalyst for acid chloride formation |

| D-Phenylalanine | 165.19 | 4.8 g (0.029 mol) | Coupling partner |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | For pH adjustment |

| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 100 mL | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | For workup |

Procedure:

-

Formation of the Acid Chloride:

-

To a solution of trans-4-isopropylcyclohexanecarboxylic acid (5.0 g) in dichloromethane (50 mL), add a catalytic amount of DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-4-isopropylcyclohexanecarbonyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve D-phenylalanine (4.8 g) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to form the sodium salt.

-

Cool this solution to 0-5°C.

-

Dissolve the crude acid chloride in dichloromethane (50 mL) and add it dropwise to the D-phenylalanine solution with vigorous stirring, maintaining the pH between 9-11 by the addition of NaOH solution as needed.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water and then brine.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude Nateglinide.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Expected Yield: 70-85%

Signaling Pathway of Nateglinide

Nateglinide exerts its therapeutic effect by stimulating insulin (B600854) secretion from the pancreatic β-cells. Its mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| trans-4-Isopropylcyclohexanecarboxylic Acid | C₁₀H₁₈O₂ | 170.25 | 59-61 | ¹H NMR consistent with structure |

| Nateglinide | C₁₉H₂₇NO₃ | 317.43 | 129-130 | ¹H NMR and Mass Spec confirm structure |

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical synthesis, providing a versatile scaffold for the development of new therapeutic agents. The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid serves as a compelling example of the application of this class of compounds in the construction of complex drug molecules. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery and development to explore the potential of these building blocks in their own synthetic endeavors.

References

- 1. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]

- 2. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]

- 3. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylcyclohexanecarboxylic Acid: A Versatile Scaffold for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction